![molecular formula C9H8N2O2 B177922 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid CAS No. 175143-91-6](/img/structure/B177922.png)
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid
Overview
Description
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(O)CC1=CN(C=CC=C2)C2=N1 .Chemical Reactions Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 176.17 .Scientific Research Applications
Medicinal Chemistry and Pharmacology
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid and its derivatives have been extensively studied for their potential therapeutic applications. Imidazo[1,2-b]pyridazine, a closely related scaffold, provides a basis for various bioactive molecules, including successful kinase inhibitors like ponatinib. This has spurred interest in exploring new derivatives containing imidazo[1,2-a]pyridin scaffolds for enhanced pharmacokinetics and efficiency in medicinal applications (Garrido et al., 2021). Furthermore, heterocyclic N-oxide molecules, including those synthesized from imidazole and indazole, have shown significant potential in organic synthesis, catalysis, and drug applications, highlighting the versatility and importance of imidazole derivatives in medicinal chemistry (Li et al., 2019).
Chemical Synthesis and Catalysis
Imidazole scaffolds, including this compound derivatives, are pivotal in the design of selective inhibitors for various biochemical pathways. For example, they serve as selective inhibitors of p38 MAP kinase, highlighting their importance in synthetic chemistry for developing new pharmacologically active compounds (Scior et al., 2011). Additionally, imidazopyridines have been identified as potential inhibitors against multi-drug-resistant bacterial infections, further emphasizing the role of imidazole derivatives in addressing contemporary medical challenges (Sanapalli et al., 2022).
Organic and Pharmaceutical Chemistry
Imidazole and its derivatives play a crucial role in the development of organic sensors and pharmaceuticals. Pyrimidine-appended optical sensors based on imidazole derivatives have shown significant potential for various biological and medicinal applications, demonstrating the diverse utility of imidazole compounds in creating sensitive and selective sensing materials (Jindal & Kaur, 2021). The formation and use of imidazo[1,2-a]pyrimidines, closely related to this compound, in biological activities and secondary applications such as corrosion inhibition, showcase the compound's versatility and potential for novel applications (Kobak & Akkurt, 2022).
Mechanism of Action
Target of Action
The primary targets of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid, also known as Imidazo[1,2-a]pyridine-5-acetic acid, are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding action results in the blocking of these receptors, which in turn leads to a hypnotic effect .
Biochemical Pathways
The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . The downstream effects of this interaction include sedation, relaxation, and short-term treatment of insomnia .
Pharmacokinetics
Similar compounds like zolpidem, which are also imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, are known to have good bioavailability and are used in medicine .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of GABA receptors, leading to sedative and hypnotic effects . This makes it useful in the treatment of conditions like short-term insomnia and some disorders of brain function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIHHHLFEMQMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596656 | |
Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175143-91-6 | |
Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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